3,4-Diaminopyridine
Overview
Description
Scientific Research Applications
Amifampridine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of voltage-gated potassium channel blockers.
Biology: Amifampridine is utilized in research on neuromuscular transmission and muscle diseases.
Industry: Amifampridine is produced and marketed under various trade names for therapeutic use.
Mechanism of Action
Target of Action
3,4-Diaminopyridine, also known as Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in the regulation of the action potential of neurons. By blocking these channels, this compound affects the duration of the action potential and the concentration of calcium in the presynaptic area .
Mode of Action
This compound interacts with its targets by selectively blocking the presynaptic fast voltage-gated potassium channels . This blockade prolongs the cell membrane depolarization and the action potential, leading to an increase in calcium transport into the nerve endings . The increased calcium concentration then enhances the release of acetylcholine, a neurotransmitter, at the neuromuscular junction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By prolonging the action potential, this compound increases the influx of calcium ions into the presynaptic nerve terminal. This increased calcium concentration triggers the release of more acetylcholine into the synaptic cleft, thereby enhancing neuromuscular transmission .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and has a bioavailability of 93-100% . Metabolism occurs through acetylation to 3-N-acetylamifampridine . The elimination half-life of this compound is approximately 2.5 hours, and it is excreted via the kidneys, with 19% unmetabolized and 74-81% as 3-N-acetylamifampridine .
Result of Action
The primary result of this compound’s action is the enhanced release of acetylcholine at the neuromuscular junction . This leads to an increase in the frequency of miniature endplate potentials of normal amplitude, allowing for sufficient acetylcholine levels for the activation of postsynaptic muscle fibers following a single nerve impulse . This ultimately leads to an improvement in muscle strength and reduction in muscle fatigue, particularly in patients with Lambert-Eaton Myasthenic Syndrome (LEMS) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic differences in N-acetyl-transferase (NAT) enzymes can affect the pharmacokinetics and systemic exposure to this compound . Additionally, the drug’s stability can be affected by oxidative stress conditions .
Safety and Hazards
Future Directions
3,4-Diaminopyridine is currently used as a treatment for Lambert-Eaton Myasthenic Syndrome (LEMS) and some congenital myasthenic syndromes (CMS) . It is administered as a tablet and can also be prepared as a suspension for those who have difficulty swallowing . The length of time a patient will be taking 3,4-DAP depends on their needs .
Biochemical Analysis
Biochemical Properties
3,4-Diaminopyridine blocks presynaptic potassium channels, which prolongs the action potential and increases presynaptic calcium concentrations . This blockage of potassium channels leads to an increase in the duration of calcium channel opening and enhanced acetylcholine release .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In patients with LEMS, treatment with this compound significantly improved symptoms, with improvements in muscle strength score and compound muscle action potential (CMAP) amplitude . It influences cell function by increasing the availability of acetylcholine at the motor end plate, allowing muscles to contract .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a voltage-gated potassium channel blocker. By blocking these channels, it prolongs the action potential and increases presynaptic calcium concentrations . This leads to an increase in the duration of calcium channel opening and enhanced acetylcholine release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, a significant decrease in the quantitative myasthenia gravis (QMG) score and an improvement in the compound muscle action potentials (CMAP) amplitude were observed after treatment with this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported that the optimal concentration of this compound (10 pmol/kg) improves the performance of hypoxic mice .
Metabolic Pathways
The metabolic pathway of this compound involves acetylation to 3-N-acetylamifampridine. This process is affected by the overall metabolic acetylation activity of N-acetyl-transferase (NAT) enzymes and NAT2 genotype .
Transport and Distribution
This compound is quickly and almost completely absorbed from the gut. It has a bioavailability of 93–100% . It is excreted by the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .
Subcellular Localization
Given its role as a potassium channel blocker, it is likely to be localized at the presynaptic nerve terminals where these channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amifampridine can be synthesized through various methods. One common method involves the reaction of 3,4-dichloropyridine with ammonia to produce pyridine-3,4-diamine . The reaction typically occurs under elevated temperatures and pressures to facilitate the substitution of chlorine atoms with amino groups.
Industrial Production Methods
In industrial settings, the production of amifampridine often involves the crystallization of amifampridine phosphate from a solution in water . This process may require purification steps such as recrystallization to achieve high purity levels. The reaction conditions are optimized to ensure a smooth and efficient production process.
Chemical Reactions Analysis
Types of Reactions
Amifampridine undergoes various chemical reactions, including:
Oxidation: Amifampridine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert amifampridine to its reduced forms.
Substitution: Amifampridine can participate in substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amifampridine can yield N-oxides, while substitution reactions can produce derivatives with different functional groups .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,3-diamine: Similar in structure but differs in the position of amino groups.
Pyridine-2,4-diamine: Another structural isomer with different amino group positions.
Pyridine-3,5-diamine: Similar compound with amino groups at different positions.
Uniqueness
Amifampridine’s unique position of amino groups at the 3 and 4 positions of the pyridine ring makes it particularly effective as a voltage-gated potassium channel blocker . This structural feature distinguishes it from other similar compounds and contributes to its specific therapeutic effects .
Properties
IUPAC Name |
pyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-1-2-8-3-5(4)7/h1-3H,7H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTKINVCDFNREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Record name | 3,4-diaminopyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/3,4-diaminopyridine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046715 | |
Record name | 3,4-Diaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4), freely soluble in water, and slightly soluble in solvents ethanol, methanol and acetic acid | |
Record name | SID51088028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Amifampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Amifampridine is a symptomatic treatment that increases acetylcholine concentrations at the neuromuscular junction. It selectively blocks presynaptic fast voltage-gated potassium channels, thereby prolonging cell membrane depolarization and action potential, and augmenting calcium transport into the nerve endings. Increased intracellular calcium enhances the exocytosis of acetylcholine-containing vesicles and enhances impulse transmission at central, autonomic, and neuromuscular synapses. Amifampridine improves muscle strength and resting compound muscle action potential (CMAP) amplitudes with an overall weighted mean difference of 1.69 mV. | |
Record name | Amifampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54-96-6 | |
Record name | 3,4-Diaminopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amifampridine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amifampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,4-DIAMINOPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Diaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diaminopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIFAMPRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU4S6E2G0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.